molecular formula C11H10Cl2N2O2S2 B3038715 1-(2,3-dichlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide CAS No. 887833-83-2

1-(2,3-dichlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

Cat. No.: B3038715
CAS No.: 887833-83-2
M. Wt: 337.2 g/mol
InChI Key: PPZWBPSMPZTHKB-UHFFFAOYSA-N
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Description

This compound belongs to the thienoimidazole class, characterized by a fused thiophene-imidazole core. Its structure includes a 2,3-dichlorophenyl substituent at position 1 and a mercapto (-SH) group at position 2, with a 5,5-dioxide modification on the thiophene ring.

Properties

IUPAC Name

3-(2,3-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2S2/c12-6-2-1-3-8(10(6)13)15-9-5-19(16,17)4-7(9)14-11(15)18/h1-3,7,9H,4-5H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZWBPSMPZTHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-dichlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a heterocyclic compound with significant biological activity. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activities, including antimicrobial and anticancer properties, supported by data tables and research findings.

  • Molecular Formula : C11_{11}H10_{10}Cl2_{2}N2_{2}O2_{2}S2_{2}
  • Molecular Weight : 337.2 g/mol
  • Structure : The compound features a thieno[3,4-d]imidazole core with a mercapto group that contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds similar to 1-(2,3-dichlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide exhibit potent antimicrobial properties. For instance:

  • A study demonstrated that related thiazole derivatives showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria with MIC values ranging from 0.008 to 0.046 µg/mL .
Pathogen MIC (µg/mL) Reference
Streptococcus pneumoniae0.008
Staphylococcus epidermidis0.030
Streptococcus pyogenes0.060

Anticancer Activity

The compound has shown potential as an anticancer agent in various studies. Research on related thienoimidazole derivatives revealed cytotoxic effects against cancer cell lines:

  • In vitro studies indicated that compounds with similar structures inhibited the growth of colon carcinoma (HCT-116) cells with IC50_{50} values around 6.2 µM and breast cancer (T47D) cells with IC50_{50} values of 27.3 µM .
Cell Line IC50_{50} (µM) Reference
HCT-116 (Colon Carcinoma)6.2
T47D (Breast Cancer)27.3

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells .
  • Receptor Binding : The thienoimidazole structure allows for potential binding to various biological receptors involved in cellular signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of thienoimidazoles in treating infections and cancer:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving thiazole derivatives reported significant improvements in bacterial infections resistant to standard treatments.
  • Case Study on Anticancer Properties : Research involving a series of synthesized thienoimidazole derivatives demonstrated their effectiveness in reducing tumor size in xenograft models.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thienoimidazole Derivatives

The following table compares key structural and physicochemical properties of the target compound with its closest analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features Evidence Source
1-(2,3-Dichlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide 2,3-Cl₂C₆H₃, -SH C₁₃H₁₁Cl₂N₂O₂S₂ ~365.3* High electronegativity, sulfone Inferred
1-Methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide -CH₃ C₇H₁₀N₂O₂S₂ 218.29 Methyl group, simpler structure
1-(4-Bromophenyl)-2-mercapto-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide 4-BrC₆H₄, -SH C₁₃H₁₂BrN₂O₂S₂ 395.28 Bromine substituent, bulky
1-(2-Chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 2-ClC₆H₄, C₆H₅ C₁₇H₁₅ClN₂O₃S 362.83 Dual aryl groups, ketone
Key Observations:
  • Electron Effects : The 2,3-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to single-halogen analogs (e.g., 4-bromo or 2-chloro derivatives), which may enhance reactivity in electrophilic substitution or receptor binding .
  • Functional Groups : The mercapto (-SH) group in the target compound contrasts with the ketone in ’s analog, suggesting divergent reactivity (e.g., disulfide formation vs. hydrogen bonding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-dichlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
Reactant of Route 2
1-(2,3-dichlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

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